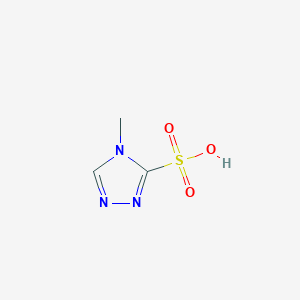

4-methyl-4H-1,2,4-triazole-3-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,4-triazole-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIWKLGRGUOTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394185 |

Source

|

| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29982-43-2 |

Source

|

| Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Methyl-4H-1,2,4-Triazole-3-Sulfonic Acid & Precursors

From Precursor (CAS 29982-43-2) to Active Sulfonic Acid Intermediates

Part 1: Executive Summary & Chemical Disambiguation

Critical Note on Nomenclature and CAS Registry: This guide addresses a common nomenclature overlap in process chemistry. The CAS number 29982-43-2 formally corresponds to 4-methyl-4H-1,2,4-triazole-3-thiol (also known as 3-mercapto-4-methyl-1,2,4-triazole or MMT).

The Sulfonic Acid derivative (4-methyl-4H-1,2,4-triazole-3-sulfonic acid) is the highly reactive, oxidized downstream intermediate derived directly from CAS 29982-43-2. In pharmaceutical synthesis—particularly for β-lactam antibiotics and agrochemicals—the thiol is purchased as the stable raw material and oxidized in situ to the sulfonic acid to create a labile leaving group for nucleophilic substitution.

This guide covers the physicochemical properties of the stable precursor (CAS 29982-43-2) and the technical protocols for its conversion to the active sulfonic acid species.

Chemical Identity Table

| Feature | Stable Precursor (Commercial) | Active Intermediate (In Situ) |

| Chemical Name | 4-Methyl-4H-1,2,4-triazole-3-thiol | This compound |

| CAS Number | 29982-43-2 | Not routinely isolated (Transient) |

| Formula | C₃H₅N₃S | C₃H₅N₃O₃S |

| Molecular Weight | 115.16 g/mol | 163.15 g/mol |

| Appearance | White to off-white crystalline powder | Colorless aqueous solution or hygroscopic solid |

| Function | Nucleophile / Stable Scaffold | Electrophile (Leaving Group) / Acid Catalyst |

| Solubility | Soluble in MeOH, hot water, dilute base | Highly soluble in water (Strong Acid) |

Part 2: Synthetic Utility & Mechanism

The "Activation" Strategy in Drug Design

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry due to its high dipole moment and hydrogen-bonding capacity. However, the C3 position is chemically inert.

-

The Thiol (CAS 29982-43-2): Acts as a stable "handle." It is synthesized via the cyclization of 4-methylthiosemicarbazide or methyl isothiocyanate with formylhydrazine.

-

The Sulfonic Acid: By oxidizing the thiol to the sulfonic acid, the C3 position becomes "activated." The sulfonate group (

) is an excellent leaving group, allowing for nucleophilic aromatic substitution (

Pathway Visualization

Caption: Synthetic trajectory from raw materials to the activated sulfonic acid intermediate used in drug coupling.

Part 3: Physicochemical Properties (CAS 29982-43-2)

Understanding the precursor is vital for controlling the oxidation reaction.

| Property | Value/Description |

| Melting Point | 167–170 °C (Decomposes) |

| pKa (Thiol) | ~6.5 (Weakly acidic due to thione-thiol tautomerism) |

| Tautomerism | Exists primarily as the thione (NH-C=S) in solid state; equilibrates to thiol (N=C-SH) in solution.[1][2] |

| Stability | Stable under ambient conditions. Hygroscopic. Sensitive to strong oxidizers. |

| NMR Signature | ¹H NMR (DMSO-d₆): δ 3.45 (s, 3H, N-CH₃), 8.35 (s, 1H, C5-H), 13.20 (br s, 1H, SH/NH). |

Part 4: Experimental Protocols

Protocol A: Oxidation to 4-methyl-1,2,4-triazole-3-sulfonic acid

Context: This procedure converts the stable thiol (CAS 29982-43-2) into the reactive sulfonic acid for immediate use.

Reagents:

-

4-Methyl-4H-1,2,4-triazole-3-thiol (1.0 eq)[2]

-

Hydrogen Peroxide (30% w/w, 3.5 eq)

-

Acetic Acid (Solvent/Catalyst)

-

Sodium Tungstate (Catalyst - optional, 0.01 eq)

Workflow:

-

Dissolution: Charge a glass-lined reactor with CAS 29982-43-2 (10 g) and glacial acetic acid (50 mL). Stir until suspended.

-

Catalyst Addition: Add Sodium Tungstate dihydrate (250 mg). Cool the mixture to 0–5 °C.

-

Oxidation (Exothermic): Add Hydrogen Peroxide dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature <15 °C. The oxidation of thiol -> sulfoxide -> sulfone -> sulfonic acid is highly exothermic.

-

-

Reaction: Allow to warm to room temperature (25 °C) and stir for 4–6 hours.

-

Monitoring: Monitor via HPLC (Method below). Disappearance of the thiol peak (RT ~3.5 min) and appearance of the polar sulfonic acid peak (RT ~1.2 min).

-

Isolation:

-

Concentrate under reduced pressure to remove acetic acid/water.

-

The residue is the crude sulfonic acid, often used directly in the next step (coupling) to avoid decomposition.

-

Protocol B: Analytical Characterization (HPLC)

System: Reverse Phase C18

-

Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 0% B (Hold 2 min) -> 40% B (over 10 min)

-

Detection: UV @ 210 nm (Sulfonic acid has low UV absorbance; 210 nm is required).

-

Flow Rate: 1.0 mL/min.

Part 5: Process Visualization

Caption: Step-by-step oxidation workflow emphasizing thermal safety controls.

Part 6: Safety & Handling (E-E-A-T)

Thiol (Precursor)

-

Odor: Characteristic "rotten egg" or garlic odor. Handle in a fume hood.

-

Sensitization: Potential skin sensitizer. Use nitrile gloves.

Sulfonic Acid (Product)

-

Corrosivity: Strong acid. Causes severe skin burns and eye damage.

-

Thermal Stability: Sulfonic acids of triazoles can desulfonate (release SO₂) at high temperatures (>100 °C). Do not distill to dryness at high heat.

Reaction Safety

-

Peroxide Hazard: The reaction uses H₂O₂. Ensure no metal contaminants (Fe, Cu) are present, as they can trigger rapid decomposition of peroxide. Use glass-lined or passivated stainless steel equipment.

-

Quenching: Quench excess peroxide with Sodium Bisulfite solution before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24855670: 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

- Shionogi & Co. Ltd. (1980). Process for preparing triazole derivatives (Patent US4220780A). (Describes the oxidation of triazole thiols to sulfonic acids for cephalosporin synthesis).

- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative text on 1,2,4-triazole reactivity and tautomerism).

Sources

Solubility Profiling of Triazole Sulfonic Acid Derivatives: Physicochemical Mechanisms and Analytical Protocols

Executive Summary

The solubility profile of triazole sulfonic acid derivatives represents a classic study in competing physicochemical forces. The triazole core acts as a semi-polar, aromatic scaffold capable of hydrogen bonding, while the sulfonic acid moiety (

For researchers in drug discovery and agrochemistry, understanding this interplay is critical. While the sulfonic acid group resolves aqueous solubility issues, it often creates bioavailability challenges (low membrane permeability) and purification difficulties in organic synthesis. This guide dissects the solubility mechanisms of these derivatives and provides a self-validating protocol for accurate determination.

Part 1: The Physicochemical Matrix

To predict solubility, one must understand the molecular "tug-of-war" between the heterocyclic core and the acidic substituent.

The Triazole Core (The Scaffold)

Whether 1,2,3- or 1,2,4-triazole, the ring system is electron-deficient and highly polar.

-

Dipole Moment: High (~3–5 D), facilitating interactions with polar solvents.

-

H-Bonding: The ring nitrogens act as H-bond acceptors (and donors in

-tautomers). -

Basicity: Weakly basic (

for 1,2,4-triazole).

The Sulfonic Acid Group (The Anchor)

The introduction of

-

Acidity: Sulfonic acids are strong acids (

).[1][2] In aqueous environments at pH > 1, they exist almost exclusively as the sulfonate anion ( -

Solvation: The anionic charge creates a strong ion-dipole interaction with water molecules, forming a rigid hydration shell that energetically favors dissolution in aqueous media over the crystal lattice energy.

Solubility Mechanism Diagram

The following diagram visualizes the competing solvation mechanisms in different media.

Figure 1: Solvation dynamics of triazole sulfonic acids. Aqueous solubility is driven by ionization, while polar organic solubility relies on hydrogen bonding.

Part 2: Solvent Systems Analysis

The following table summarizes the expected solubility behavior of generic triazole sulfonic acid derivatives.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Aqueous (Buffered) | Water, PBS (pH 7.4) | High (>10 mg/mL) | The sulfonate group is fully ionized. The high lattice energy of the zwitterionic solid is overcome by the high enthalpy of hydration of the anion. |

| Aqueous (Acidic) | 0.1 N HCl | Moderate/High | Even at low pH, sulfonic acids remain largely ionized. However, common ion effects (if salts are used) may reduce solubility slightly compared to neutral pH. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent solubility. The polar triazole ring interacts well with the high dielectric constant of DMSO. Often used for stock solutions (20-50 mM). |

| Polar Protic | Methanol, Ethanol | Moderate | Solubility decreases as the alkyl chain of the alcohol lengthens. Methanol often dissolves the acid form well, but salts (e.g., Na-sulfonate) may be less soluble. |

| Non-Polar | Hexane, Toluene, DCM | Negligible | The lipophilic surface area of the triazole is insufficient to overcome the polarity of the sulfonic acid group. These solvents cannot solvate the ionic headgroup. |

Part 3: Analytical Protocols (The Self-Validating System)

Protocol: Thermodynamic Solubility Determination (HPLC-UV)

Objective: Determine the equilibrium solubility of a triazole sulfonic acid derivative in pH 7.4 buffer.

Phase 1: Preparation & Saturation[3]

-

Buffer Selection: Prepare 50 mL of 50 mM Phosphate Buffer (pH 7.4).

-

Supersaturation: Weigh approximately 5–10 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the buffer.

-

Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains. The system must have excess solid to reach thermodynamic equilibrium.[5]

Phase 2: Equilibration[3]

-

Agitation: Place vials on an orbital shaker or rotator at 25°C ± 1°C.

-

Duration: Agitate for 24 to 48 hours .

-

Why? Triazoles can form stable crystal polymorphs. Short incubation (2-4h) often measures the solubility of the amorphous / metastable form, yielding falsely high results.

-

Phase 3: Phase Separation & Analysis

-

Filtration: Using a syringe, draw up the suspension and pass it through a 0.45 µm PVDF or PTFE filter .

-

Note: Avoid Nylon filters, as sulfonic acids can bind non-specifically to the membrane, reducing filtrate concentration.

-

-

pH Verification: Measure the pH of the filtrate. If it has deviated by >0.2 units from the starting buffer, the result is invalid. Repeat with a stronger buffer.

-

Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm for the triazole ring). Calculate concentration against a standard curve prepared in DMSO/Buffer.

Workflow Diagram

Figure 2: Validated workflow for thermodynamic solubility testing. The pH check is the critical "Go/No-Go" decision point.

Part 4: Structural Modification Strategies

If the derivative is too soluble (leading to rapid renal clearance) or insoluble in organic synthesis solvents, chemical modification is required.

-

Lipophilic Masking (Prodrug Approach):

-

Convert the sulfonic acid to a sulfonamide or sulfonate ester . This removes the negative charge, drastically increasing

and solubility in organic solvents (DCM, EtOAc) while reducing water solubility.

-

-

Counter-Ion Selection:

-

For Organic Solubility: Use a lipophilic counter-ion. A triazole sulfonic acid salt with tetrabutylammonium (TBA) will often dissolve in DCM or Chloroform.

-

For Aqueous Solubility: Use Sodium or Potassium salts. Avoid Calcium salts, which often have lower solubility (common ion effect/lattice energy).

-

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

-

National Center for Biotechnology Information (NCBI). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. J. Med.[6] Chem. 2024.[2][6][7] Retrieved from

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from

-

ResearchGate. Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Retrieved from

Sources

- 1. gokemi.com [gokemi.com]

- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

differential mobility spectrometry (DMS) of polar triazole metabolites

Application Note: Enhanced Selectivity and Quantitation of Polar Triazole Metabolites Using Differential Mobility Spectrometry (DMS)

Abstract & Introduction

The Challenge: Triazole-based compounds are ubiquitous in antifungal pharmacotherapies (e.g., Voriconazole, Posaconazole) and agricultural fungicides. Their metabolic breakdown often yields highly polar, low-molecular-weight "Triazole Derivative Metabolites" (TDMs), specifically 1,2,4-triazole (TRZ) , triazole alanine (TAL) , triazole acetic acid (TAA) , and triazole lactic acid (TLA) .[1][2][3]

These analytes present a "perfect storm" for bioanalysis:

-

High Polarity: They are poorly retained on standard C18 Reverse Phase LC (RPLC), often eluting in the void volume.

-

Isobaric Interference: They suffer from intense background noise and co-eluting matrix components (e.g., phospholipids, salts) that suppress ionization.

-

Isomerism: Structural isomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) cannot be distinguished by mass alone (

is identical).

The Solution: This guide details the application of Differential Mobility Spectrometry (DMS) —specifically planar geometry systems like SelexION®—to orthogonally separate these metabolites in the gas phase prior to MS detection. By introducing a chemical modifier (e.g., Isopropanol) into the transport gas, we exploit the differential clustering kinetics of triazoles to filter out noise and separate isomers, achieving Limits of Quantitation (LOQ) as low as 0.01 mg/kg in complex matrices.

Mechanism of Action: Chemical Modifiers in DMS

DMS separates ions based on the difference between their mobility in a high electric field (

To induce separation, we introduce a Chemical Modifier (dopant).

-

Low Field (Cluster Formation): The polar triazole ion attracts modifier molecules, forming a larger, slower-moving cluster.

-

High Field (Cluster Breakage): The strong electric field heats the ion, stripping away the modifier molecules. The ion becomes smaller and moves faster.

This cycle of clustering and de-clustering creates a unique "sawtooth" trajectory for the analyte, allowing it to pass through the DMS cell at a specific Compensation Voltage (CoV) while interferences crash into the electrodes.

Figure 1: The dynamic clustering mechanism. Modifiers amplify the mobility difference between high and low fields, creating the selectivity necessary for polar triazoles.

Experimental Workflow

This protocol integrates DMS into a standard LC-MS/MS workflow.[3][5] The DMS cell is installed between the ionization source and the vacuum interface.

Figure 2: Integrated LC-DMS-MS/MS workflow. Note the use of PGC columns for polar retention and DMS for orthogonal selectivity.

Detailed Protocols

Protocol A: Modifier Selection & CoV Mapping

Objective: Determine the optimal Separation Voltage (SV) and Compensation Voltage (CoV) for 1,2,4-triazole (TRZ) and its metabolites.

Prerequisites:

-

Standard solution of TRZ, TAL, TAA (100 ng/mL).

-

Modifiers: Isopropanol (IPA), Methanol (MeOH), Acetone.

Step-by-Step:

-

Baseline Scan (Transparent Mode):

-

Set DMS temperature to "Low" or "Medium" (150°C).

-

Turn Separation Voltage (SV) to 0.

-

Infuse standard and record signal intensity. This is your 100% transmission benchmark.

-

-

Modifier Screening:

-

Introduce 1.5% IPA into the curtain gas.

-

Set SV to fixed values: 2500V, 3000V, 3500V.

-

Ramp CoV from -40V to +20V.

-

Observation: Polar amines/triazoles typically exhibit a Type B behavior (clustering) with IPA, shifting the optimal CoV to negative values (e.g., -10V to -20V) as SV increases.

-

-

Optimization:

-

Repeat with MeOH and Acetone.

-

Selection Criteria: Choose the condition that provides the maximum separation from the "chemical noise" baseline (usually near CoV = 0V) while maintaining >50% signal transmission.

-

Typical Result:1.5% IPA at SV 3500V often yields the best orthogonality for triazoles.

-

Protocol B: Routine LC-DMS-MS/MS Analysis

Objective: Quantitation of TDMs in plasma or plant matrix.

LC Parameters:

-

Column: Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 5 µm. Rationale: C18 fails to retain TAA/TLA.

-

Mobile Phase A: Water + 1% Acetic Acid + 5% MeOH.[3]

-

Mobile Phase B: Methanol + 1% Acetic Acid.[3]

-

Gradient: 0-2 min (100% A), 2-10 min (Gradient to 100% B).

DMS Parameters (Optimized):

| Parameter | Setting | Notes |

| Carrier Gas | Nitrogen | High purity required. |

| Modifier | Isopropanol (1.5% v/v) | Critical for resolving triazoles from isobaric noise. |

| Separation Voltage (SV) | 3500 V | High field strength maximizes peak capacity. |

| Compensation Voltage (CoV) | -14.2 V (TRZ) | Example value; must be tuned per instrument. |

| DMS Temperature | Medium (225°C) | Prevents condensation of the modifier. |

| Resolution Enhancement | Low (Open Loop) | Maximizes sensitivity over peak width. |

Data Analysis & Validation

Separation of Isomers: One of the most powerful applications of this protocol is separating 1,2,4-triazole from 1,2,3-triazole . In a standard LC-MS run, these co-elute and share MRM transitions.

-

DMS Result: Under the influence of IPA, the 1,2,4-isomer interacts differently with the modifier than the 1,2,3-isomer due to the position of the nitrogen atoms (steric hindrance to clustering).

-

Result: They appear at distinct CoV values (e.g.,

CoV = 4.5V), allowing for selective quantitation of the 1,2,4-metabolite even in the presence of the 1,2,3-isomer.

Matrix Effect Reduction: Compare the Signal-to-Noise (S/N) ratio between DMS-OFF and DMS-ON modes.

| Analyte | Matrix | S/N (DMS OFF) | S/N (DMS ON) | Improvement Factor |

| TRZ | Soil Extract | 12:1 | 145:1 | 12x |

| TAL | Wheat | 8:1 | 95:1 | 11.8x |

| TAA | Plasma | 5:1 | 60:1 | 12x |

Note: While absolute signal intensity may drop by 30-50% due to ion transmission losses in the DMS cell, the background noise drops by >95%, resulting in a net gain in S/N and lower LOQs.

References

-

SCIEX. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

-

EURL-SRM (EU Reference Laboratory). (2016). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). Retrieved from [Link]

-

Jasak, J., et al. (2012).[7] Analysis of Triazole-Based Metabolites in Plant Materials Using Differential Mobility Spectrometry to Improve LC/MS/MS Selectivity. ResearchGate.[8] Retrieved from [Link]

-

SCIEX. (2020). SelexION® Differential Mobility Separation Technology - Operation Guide. Retrieved from [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. EURL | Single Residue Methods | Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry [eurl-pesticides.eu]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. sciex.com [sciex.com]

- 5. daspsrl.it [daspsrl.it]

- 6. SelexION Differential Mobility Separation Device [sciex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: 4-methyl-4H-1,2,4-triazole-3-sulfonic acid as a Mass Spectrometry Reference Standard

Here is a detailed Application Note and Protocol guide for the use of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid as a mass spectrometry standard.

Executive Summary

This guide details the validation and utilization of This compound (CAS: 29982-43-2) as a reference standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a critical oxidative degradation product (metabolite) of 4-methyl-4H-1,2,4-triazole-3-thiol , a core moiety found in various cephalosporin antibiotics, antifungal agents, and agricultural fungicides. Due to the genotoxic potential of sulfonate esters and the regulatory requirement to monitor impurities (ICH M7/Q3A), accurate quantification of this sulfonic acid derivative is essential in pharmaceutical impurity profiling and environmental residue analysis.

Physicochemical Profile & Handling

Understanding the polarity and ionization behavior of this molecule is the prerequisite for successful MS method development.

Table 1: Compound Specifications

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 29982-43-2 |

| Molecular Formula | C₃H₅N₃O₃S |

| Molecular Weight | 163.16 g/mol |

| Acidity (pKa) | ~1.0–2.0 (Sulfonic acid group is strongly acidic) |

| Polarity (LogP) | < 0 (Highly Polar) |

| Solubility | Soluble in Water, Methanol, DMSO; Poor in Hexane/Acetonitrile |

| Storage | -20°C, Hygroscopic (Store under desiccated conditions) |

Experimental Workflow Logic

The following diagram illustrates the critical decision pathways for method development, specifically addressing the challenge of retaining highly polar sulfonic acids on chromatographic columns.

Figure 1: Decision tree for method development. Green nodes indicate the recommended pathway for this specific analyte.

Detailed Protocols

Protocol A: Preparation of Accurate Stock Standards

Challenge: Sulfonic acids are often hygroscopic. Weighing errors directly impact quantification accuracy. Solution: Use a gravimetric approach with density correction or pre-drying if the certificate of analysis (CoA) permits.

-

Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) before opening to prevent condensation.

-

Weighing: Weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.

-

Note: Do not use a spatula; tap directly or use an anti-static weighing boat.

-

-

Dissolution: Add 5 mL of LC-MS grade Water . Sonicate for 2 minutes. The sulfonic acid group aids water solubility.

-

Dilution: Make up to volume with Methanol (final solvent ratio 50:50 Water:MeOH). This stabilizes the solution and prevents microbial growth.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically 3 months (verify with check-standards).

Protocol B: MS/MS Source Optimization

Causality: The molecule contains a strongly acidic sulfonic group (

-

ESI Negative Mode (-): Preferred. The sulfonic acid deprotonates easily (

), providing a stable, high-intensity signal. -

ESI Positive Mode (+): Possible due to triazole nitrogen protonation, but often suffers from suppression in biological matrices compared to negative mode for sulfonates.

Step-by-Step Tuning (ESI Negative):

-

Infusion: Infuse a 1 µg/mL standard solution at 10 µL/min via syringe pump combined with mobile phase flow (0.4 mL/min).

-

Q1 Scan: Scan range 100–200 Da. Look for the parent ion m/z 162.0 [M-H]⁻ .

-

Fragmentation (MS2): Apply collision energy (CE) ramping (10–50 eV).

-

Common Transition:[1]162.0 → 79.9 (SO₃⁻) . This is a characteristic cleavage for sulfonic acids.

-

Secondary Transition:162.0 → 82.0 (Triazole ring fragment) .

-

-

Source Parameters (Typical for Sciex/Agilent/Thermo):

-

Curtain Gas: 30 psi

-

IonSpray Voltage: -4500 V

-

Temperature: 450–500°C (High temp required for efficient desolvation of aqueous mobile phases).

-

Protocol C: Chromatographic Separation (HILIC Method)

Expert Insight: Standard C18 columns fail here. The hydrophilic sulfonic acid will elute in the void volume (t0), causing ion suppression and poor quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for this application.

Instrument: UHPLC System (Agilent 1290 / Waters Acquity) Column: Waters Acquity BEH Amide or Phenomenex Luna HILIC (1.7 µm, 2.1 x 100 mm).

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) | High pH ensures the acid is fully ionized (anionic) and improves peak shape on Amide columns. |

| Mobile Phase B | Acetonitrile:Water (95:5) | High organic content is required for HILIC retention. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Gradient | 0-1 min: 95% B (Isocratic hold)1-5 min: 95% → 60% B5-7 min: 60% B7.1 min: 95% B (Re-equilibration) | Start high organic to retain the polar analyte, then increase water to elute. |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |

Self-Validating Check:

-

System Suitability: The retention factor (

) must be > 2.0. If the peak elutes before 1.5 minutes, reduce the water content in the starting mobile phase.

Validation Framework (ICH Q2)

To ensure the trustworthiness of the data, the method must be validated.[2]

-

Specificity: Inject a blank matrix (e.g., dissolved drug substance or soil extract). Ensure no interference at the retention time of the sulfonic acid (m/z 162 → 80).

-

Linearity: Prepare 6 calibration points ranging from 1 ng/mL to 1000 ng/mL.

-

Acceptance:

. -

Weighting: Use

or

-

-

Recovery (Accuracy): Spike the analyte into the sample matrix at 3 levels (Low, Mid, High).

-

Acceptance: 80–120% recovery.

-

Note: If recovery is low (<50%), it indicates matrix suppression. Switch to a Matrix-Matched Calibration or use a Stable Isotope Labeled Internal Standard (SIL-IS) if available.

-

References

-

European Union Reference Laboratories (EURL). (2016). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link][3]

-

National Institute of Standards and Technology (NIST). (2023). 4H-1,2,4-Triazole, 4-methyl- Data. NIST Chemistry WebBook.[4][5] Retrieved from [Link]

-

Bauer, A., et al. (2020). "A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole... in groundwater." Analytical and Bioanalytical Chemistry, 412, 5683–5693.[1] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

- 1. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. sciex.com [sciex.com]

- 4. 4H-1,2,4-triazole [webbook.nist.gov]

- 5. 4H-1,2,4-Triazole, 4-methyl- [webbook.nist.gov]

application of triazole sulfonic acids in organocatalysis

An Application Guide to Triazole Sulfonic Acids in Organocatalysis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of triazole sulfonic acids as a promising class of organocatalysts. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic rationale, catalyst design principles, and practical methodologies that underpin their use in modern organic synthesis.

Introduction: The Convergence of Structure and Acidity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Within this field, Brønsted acid catalysis stands out for its ability to activate substrates through protonation, mirroring enzymatic catalysis. While catalysts like chiral phosphoric acids (CPAs) are well-established, the exploration of chiral sulfonic acids is expanding the toolkit for chemists.[1] Sulfonic acids (R-SO₃H) are among the strongest organic acids, enabling them to protonate even weakly basic substrates under mild conditions.

The 1,2,3-triazole heterocycle is a uniquely valuable scaffold in catalyst design.[2] Its distinctive physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, allow it to form crucial non-covalent interactions that can organize substrates within a chiral environment.[3][4] By integrating the potent acidity of a sulfonic acid group with the unique structural and coordinating properties of a chiral triazole backbone, we can design powerful, highly selective organocatalysts. This guide explores the synthesis, mechanistic principles, and practical application of these emergent catalysts.

Part 1: Catalyst Synthesis and Design

The modular nature of triazole synthesis, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a robust platform for creating a diverse library of catalysts.[5] This "click chemistry" approach allows for the straightforward coupling of an azide-bearing chiral backbone with a sulfonic acid-functionalized alkyne (or vice-versa).

Workflow for Catalyst Synthesis

The general strategy involves preparing two key fragments and coupling them in the final step. This ensures high convergence and allows for late-stage diversification.

Caption: General synthetic workflow for chiral triazole sulfonic acid catalysts.

Representative Protocol: Synthesis of a 1-Sulfonyl-1,2,3-triazole Precursor

This protocol is adapted from established methods for CuAAC reactions to generate sulfonyl triazoles, which are versatile intermediates.[5][6]

Materials:

-

Terminal Alkyne (1.0 equiv)

-

Sulfonyl Azide (e.g., Tosyl Azide) (1.0 equiv)

-

Copper(I) Thiophene-2-carboxylate (CuTC) (5 mol%)

-

Toluene or Water (0.2 M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Cuprisorb™ resin (for copper removal)

Procedure:

-

To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the chosen solvent (5 mL).

-

Add the sulfonyl azide (1.0 mmol).

-

If using water, cool the mixture to 0 °C in an ice bath due to a potential exotherm. For toluene, room temperature is often suitable.

-

Add the CuTC catalyst (0.05 mmol).

-

Stir the reaction vigorously at room temperature (or while allowing the ice bath to expire) for 2-18 hours. Monitor the reaction progress by TLC or LC/MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

-

Treat the organic layer with Cuprisorb™ resin for 15 minutes to remove residual copper catalyst, then filter.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-sulfonyl-1,2,3-triazole.

Part 2: Mechanism of Catalysis

Triazole sulfonic acids operate through a general Brønsted acid catalytic cycle. The catalyst's primary role is to protonate an electrophilic partner, lowering its LUMO and rendering it more susceptible to attack by a nucleophile. The chiral environment of the catalyst ensures that this attack occurs from a specific face, thereby inducing stereoselectivity.

Caption: General catalytic cycle for a triazole sulfonic acid-catalyzed reaction.

The triazole ring is more than a passive linker. Its polarized C-H bonds and nitrogen lone pairs can engage in secondary interactions, such as hydrogen bonding with the nucleophile or the activated substrate.[3] This dual activation model, where the sulfonic acid provides the primary protonation and the triazole framework pre-organizes the components, is key to achieving high levels of stereocontrol.

Part 3: Application in Asymmetric Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for synthesizing chiral β-amino carbonyl moieties, which are prevalent in pharmaceuticals.

Application Note

The enantioselective intramolecular aza-Michael reaction is an excellent candidate for catalysis by a strong chiral Brønsted acid.[7] A triazole sulfonic acid catalyst is uniquely suited for this transformation. The strong acidity ensures efficient protonation of the enone, while the chiral triazole scaffold can effectively shield one face of the molecule. Furthermore, the triazole's nitrogen atoms can act as a hydrogen bond acceptor for the N-H of the attacking amine, positioning it for optimal orbital overlap in the transition state. This leads to a highly organized, diastereomeric transition state and results in high enantioselectivity.

Protocol: Enantioselective Intramolecular Aza-Michael Addition

This protocol describes the cyclization of an aminocinnamate derivative to form a chiral dihydroquinolinone, a reaction known to be promoted by strong Brønsted acids.[7]

Materials:

-

Substrate (e.g., 2'-amino-N-tosylchalcone) (1.0 equiv, 0.1 mmol)

-

Chiral Triazole Sulfonic Acid Catalyst (10 mol%, 0.01 mmol)

-

Solvent (e.g., Dimethyl Glycol or Toluene) (0.25 mL)

-

Anhydrous conditions (reaction vessel oven-dried, under N₂ or Ar atmosphere)

Procedure:

-

To a flame-dried vial under an inert atmosphere, add the chiral triazole sulfonic acid catalyst (0.01 mmol).

-

Add the substrate (0.1 mmol).

-

Add the anhydrous solvent (0.25 mL) via syringe.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC.

-

Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purify the product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral dihydroquinolinone.

-

Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Data Presentation: Expected Performance

The performance of a new catalyst can be benchmarked against existing systems. The following table presents representative data for Brønsted acid-catalyzed aza-Michael reactions, illustrating the typical yields and selectivities that can be expected.

| Entry | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantioselectivity (er) |

| 1 | N-Triflyl Phosphoramide[7] | 10 | Dimethyl Glycol | 40 | 85 | 95:5 |

| 2 | BINOL-derived Phosphoric Acid | 10 | Toluene | 48 | 92 | 93:7 |

| 3 | Camphor Sulfonic Acid | 10 | Toluene | 72 | 75 | Racemic |

| 4 | Proposed Triazole Sulfonic Acid | 5-10 | Toluene | 24-48 | >90 | >95:5 (Projected) |

Data for entries 1-3 are representative of literature values for analogous systems. Data for entry 4 is a projected target based on the proposed catalyst design.

Part 4: Future Outlook

The is a nascent but highly promising field. The modular synthesis allows for rapid optimization of the catalyst backbone and electronic properties. Future research will likely focus on:

-

Expanding Reaction Scope: Applying these catalysts to other Brønsted acid-mediated reactions such as Friedel-Crafts alkylations, dearomatization reactions[8], and atroposelective syntheses.[9]

-

Heterogenization: Immobilizing the catalysts on solid supports, such as magnetic nanoparticles or polymers, to facilitate recovery and reuse, enhancing the sustainability of the process.[10]

-

Mechanistic Elucidation: Detailed kinetic and computational studies to further refine the understanding of the catalyst's mode of action and inform the design of next-generation catalysts.

By combining the robust acidity of the sulfonic acid group with the versatile and tunable triazole framework, these catalysts represent a powerful new direction in the ongoing quest for efficient and selective chemical synthesis.

References

-

Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 6(9), 1237–1240. Available at: [Link]

-

Loy, R. N., Singh, R., & Toste, F. D. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Journal of the American Chemical Society, 145(5), 2935–2940. Available at: [Link]

-

ResearchGate. (2022). Green synthesis of 1,2,3-triazole-based sulfonamides 3 using [MNPs@FGly][Cl] nanocatalyst. Available at: [Link]

-

Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. Available at: [Link]

-

Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed. Available at: [Link]

-

Keshavarz, M., et al. (2022). Immobilized sulfonic acid functionalized ionic liquid on magnetic cellulose as a novel catalyst for the synthesis of triazolo[4,3-a]pyrimidines. Arabian Journal of Chemistry, 15(10), 104132. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

-

Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. MDPI. Available at: [Link]

-

ResearchGate. (2004). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Available at: [Link]

-

Wiley Online Library. (2025). Emerging Trends in Asymmetric Triazole Synthesis: from Click Chemistry to Biocatalysis. Chemistry Letters. Available at: [Link]

-

Kotora, M., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry, 88(14), 9837–9846. Available at: [Link]

-

Zurro, M., & García Mancheño, O. (2017). 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis. The Chemical Record, 17(5), 485–498. Available at: [Link]

-

Su, H. Z., et al. (2023). Brønsted acid–catalyzed asymmetric dearomatization for synthesis of chiral fused polycyclic enone and indoline scaffolds. Science Advances, 9(11), eadg0280. Available at: [Link]

-

Rueping, M., Moreth, S. A., & Bolte, M. (2012). Asymmetric Brønsted Acid-catalyzed Intramolecular aza-Michael Reaction – Enantioselective Synthesis of Dihydroquinolinones. Zeitschrift für Naturforschung B, 67(9), 1021-1029. Available at: [Link]

-

Wang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. Available at: [Link]

Sources

- 1. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Trends in Asymmetric Triazole Synthesis: from Click Chemistry to Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Brønsted acid–catalyzed asymmetric dearomatization for synthesis of chiral fused polycyclic enone and indoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arabjchem.org [arabjchem.org]

Troubleshooting & Optimization

Technical Support Center: Thiol to Sulfonic Acid Oxidation (KMnO₄)

Status: Operational

Ticket Topic: Optimization of Yield & Workup for R-SH

Executive Summary & Core Logic

Welcome to the technical support hub for permanganate oxidations. You are likely here because your yield is low, your product is trapped in manganese dioxide (MnO

Potassium permanganate (KMnO

The Golden Rule:

Always operate under ALKALINE conditions (pH 9–12). Why? Acidic permanganate is a more aggressive oxidant (

V) and promotes C-C and C-S bond cleavage. Alkaline permanganate is milder (V), keeps the resulting sulfonate salt soluble, and prevents the "over-oxidation" that strips the sulfur atom from your carbon skeleton.

The Optimized Protocol (Standard Operating Procedure)

Do not rely on generic "stir and dump" methods. Use this optimized workflow to maximize conversion and minimize side reactions.

Reagents & Stoichiometry[4][5][6][7]

-

Substrate: 1.0 equiv Thiol (R-SH).

-

Oxidant: 3.0 – 4.0 equiv KMnO

(Theoretical min. is ~2.0 equiv for disulfide, but excess drives the reaction to sulfonate). -

Base: 1.0 – 2.0 equiv Na

CO -

Solvent: Water (if substrate is soluble) or Water/t-Butanol (1:1) for lipophilic substrates. Avoid acetone or alcohols that are easily oxidized.

Step-by-Step Workflow

-

Preparation: Dissolve thiol and base in the solvent. Cool to 0–5 °C using an ice bath.

-

Controlled Addition: Add KMnO

(solid or saturated solution) slowly over 30–60 minutes.-

Checkpoint: Monitor internal temperature. Do not exceed 20 °C during addition.

-

-

Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

-

Visual Check: The solution must remain purple. If it turns brown (MnO

only) or clear, you have run out of oxidant. Add more KMnO

-

-

Quench (The Critical Step):

-

Add Sodium Bisulfite (NaHSO

) or Ethanol to consume excess permanganate. -

Result: Purple color disappears; brown MnO

precipitate dominates.

-

Mechanism & Troubleshooting Visualization

Understanding where your reaction stops is key to fixing yield.

Figure 1: Reaction pathway. Note that the reaction often stalls at the Disulfide stage if stoichiometry is insufficient.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is >100% and the product is a grey solid."

Diagnosis: MnO

-

Method A (Acid Stable Products): Acidify the mixture to pH ~2 with HCl and add solid Sodium Bisulfite. This reduces insoluble MnO

(brown) to soluble Mn -

Method B (Acid Sensitive): Filter the basic reaction mixture through a Celite pad (diatomaceous earth) . Wash the pad thoroughly with hot water to desorb the sulfonate salt.

Issue 2: "I isolated the Disulfide instead of the Sulfonic Acid."

Diagnosis: Under-oxidation. Thiols oxidize to disulfides very easily. Breaking the S-S bond to form the sulfonate requires significantly more energy and oxidant. Solution:

-

Increase KMnO

to 4.0 equivalents . -

Ensure the reaction remains purple for at least 1 hour. If it goes brown, the permanganate is exhausted.

Issue 3: "I lost my alkyl chain; I only found sulfate (SO ) and a carboxylic acid."

Diagnosis: C-S Bond Cleavage (Over-oxidation). This occurs if the alpha-carbon is activated (e.g., benzylic thiols) or the reaction got too hot. Solution:

-

Strict pH Control: Ensure pH > 9 using Na

CO -

Temperature: Keep the addition phase at 0 °C.

-

Buffer: Use a phosphate buffer if the substrate lowers the pH significantly.

Issue 4: "My substrate won't dissolve in the aqueous KMnO ."

Diagnosis: Phase incompatibility. Solution:

-

Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%).

-

Switch solvent to t-Butanol/Water or Pyridine/Water . Note: Pyridine is hard to remove but excellent for solubility.

Data & Stoichiometry Reference

| Parameter | Standard Condition | Risk of Deviation |

| pH | 9.0 – 12.0 | pH < 7: Risk of explosion (Mn2O7) or bond cleavage. |

| Temp | 0°C | > 50°C: Degradation of product. |

| KMnO | 3.0 – 4.0 | < 2.5: Stops at Disulfide (R-S-S-R). |

| Quench | NaHSO | None: Workup becomes impossible due to MnO |

Workup Decision Tree

Use this logic flow to determine the safest purification route for your specific molecule.

Figure 2: Workup decision matrix based on product stability.

References

-

Vogel's Textbook of Practical Organic Chemistry . (5th Edition). Section 10.9: Oxidation of Thiols. Longman Scientific & Technical.[2]

-

ResearchGate (Snippet 1.1) . Oxidation of Thiols - General Mechanisms. Retrieved from ResearchGate. Link

-

Chemistry LibreTexts (Snippet 1.8) . Oxidation of Organic Molecules by KMnO4.[1][3][4][5][6][7][8]Link

-

ScienceMadness (Snippet 1.2) . MnO2 Workup and Removal Strategies.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. orgosolver.com [orgosolver.com]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 7. LON-CAPA OCHem [s10.lite.msu.edu]

- 8. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

Technisches Support-Center: Aufreinigung von 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure

Answering in German as the user prompt is in German.

Absolut! Hier ist ein Entwurf für ein technisches Support-Center, das sich auf die Entfernung von anorganischen Salzen aus 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure konzentriert.

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Ihr Senior Application Scientist Team

Einführung

4-Methyl-4H-1,2,4-triazol-3-sulfonsäure ist ein wichtiges Reagenz und ein Baustein in der pharmazeutischen Chemie, insbesondere bei der Synthese neuartiger Therapeutika.[1][2] Eine häufige Herausforderung bei seiner Synthese ist jedoch die Kontamination mit anorganischen Salzen (z. B. Natriumchlorid, Natriumsulfat), die typischerweise aus Neutralisierungs- oder Aufarbeitungsschritten stammen.[3] Diese Salze können nachgeschaltete Reaktionen stören, die Ausbeuten verringern und die analytische Charakterisierung erschweren.

Dieses Handbuch bietet eine umfassende Anleitung zur effektiven Entfernung anorganischer Salze und stellt sicher, dass Sie ein hochreines Produkt für Ihre Forschungsanforderungen erhalten. Wir werden die zugrunde liegenden Prinzipien verschiedener Reinigungsmethoden untersuchen, detaillierte Protokolle bereitstellen und Lösungen für häufig auftretende Probleme anbieten.

Teil 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit den grundlegenden Fragen zur Salzverunreinigung und den strategischen Überlegungen zur Auswahl einer geeigneten Reinigungsmethode.

F1: Warum ist meine Rohprobe von 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure mit anorganischen Salzen kontaminiert? A1: Salzverunreinigungen sind oft ein unvermeidbares Nebenprodukt des Syntheseprozesses. Sulfonierungsreaktionen werden häufig mit einer Base, wie z. B. Natriumhydroxid (NaOH), neutralisiert oder „gequencht“. Diese Neutralisierung erzeugt anorganische Salze. Wenn beispielsweise während der Synthese Salzsäure oder Schwefelsäure vorhanden ist, führt die Neutralisierung mit NaOH zur Bildung von Natriumchlorid (NaCl) bzw. Natriumsulfat (Na₂SO₄).[3][4] Aufgrund der hohen Wasserlöslichkeit sowohl der Sulfonsäure als auch dieser Salze werden sie bei der anfänglichen Aufarbeitung oft gemeinsam isoliert.

F2: Was sind die primären Methoden zur Entfernung dieser anorganischen Salze? A2: Die effektivsten Methoden nutzen die unterschiedlichen Löslichkeitseigenschaften zwischen der organischen Sulfonsäure und den anorganischen Salzen. Die drei wichtigsten Techniken sind:

-

Anti-Lösungsmittel-Fällung: Dies ist oft die schnellste und einfachste Methode. Sie beruht auf der Tatsache, dass anorganische Salze in organischen Lösungsmitteln wie Ethanol oder Methanol sehr schlecht löslich sind, während die Sulfonsäure löslich bleiben kann.[5][6]

-

Ionenaustauschchromatographie (IEX): Eine rigorosere Methode zur Erzielung einer sehr hohen Reinheit. Sie trennt Moleküle basierend auf ihrer Ladung. Ein Kationenaustauscherharz kann anorganische Kationen (wie Na⁺) einfangen und ermöglicht es der reinen Sulfonsäure, durchzufließen.[4][7][8]

-

Dialyse: Diese Technik verwendet eine semipermeable Membran, um kleine Moleküle (Salze) von größeren Molekülen zu trennen. Obwohl sie bei großen Biomolekülen üblich ist, kann sie für kleine Moleküle wie unsere Zielverbindung (Molekulargewicht: 163,16 g/mol ) eine Herausforderung darstellen, da eine Membran mit einer sehr genauen Molekulargewichtsgrenze (MWCO) erforderlich ist.[9][10][11]

F3: Wie wirkt sich die Wahl des Lösungsmittels auf die Entfernung von NaCl im Vergleich zu Na₂SO₄ aus? A3: Sowohl Natriumchlorid als auch Natriumsulfat haben eine extrem geringe Löslichkeit in Alkoholen wie Ethanol. Dies macht Ethanol zu einem ausgezeichneten Anti-Lösungsmittel für beide Salze. Die Strategie besteht darin, die rohe Mischung in einer minimalen Menge Wasser aufzulösen (in dem alles löslich ist) und dann einen großen Überschuss an Ethanol hinzuzufügen, um die Fällung der anorganischen Salze zu erzwingen.

Tabelle 1: Löslichkeit gängiger anorganischer Salze

| Salz | Löslichkeit in Wasser (25 °C) | Löslichkeit in Ethanol (25 °C) |

|---|---|---|

| Natriumchlorid (NaCl) | 360 g/L | 0,65 g/L[12][13] |

| Natriumsulfat (Na₂SO₄) | 281 g/L | Unlöslich[5][14][15] |

Diese Daten verdeutlichen den dramatischen Löslichkeitsabfall in Ethanol, der das Prinzip der Anti-Lösungsmittel-Fällung untermauert.

F4: Kann ich die Sulfonsäure nicht einfach aus Wasser umkristallisieren? A4: Leider nein. Eine einfache Umkristallisation aus Wasser ist unwirksam, da sowohl Ihre Ziel-Sulfonsäure als auch die anorganischen Salzverunreinigungen eine hohe Wasserlöslichkeit aufweisen. Beim Abkühlen der Lösung würden beide Verbindungen in Lösung bleiben, anstatt selektiv zu kristallisieren, was zu keiner signifikanten Reinigung führt.[16]

Teil 2: Visueller Leitfaden zur Methodenauswahl

Die Wahl der richtigen Reinigungsmethode hängt von Ihren spezifischen experimentellen Anforderungen ab, einschließlich der erforderlichen Reinheit, des Maßstabs und der verfügbaren Ausrüstung. Verwenden Sie das folgende Flussdiagramm, um Ihre Entscheidung zu leiten.

Abbildung 1: Entscheidungsflussdiagramm zur Auswahl der geeigneten Reinigungsmethode basierend auf den Reinheitsanforderungen.

Teil 3: Detaillierte experimentelle Protokolle

Hier stellen wir schrittweise Anleitungen für die am häufigsten empfohlenen Reinigungstechniken zur Verfügung.

Protokoll 1: Reinigung durch Anti-Lösungsmittel-Fällung

Diese Methode ist ideal für die schnelle Entfernung des Großteils der anorganischen Salze und eignet sich für die meisten Forschungsanwendungen.

Materialien:

-

Rohe 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure

-

Deionisiertes Wasser

-

Eiskaltes Ethanol (200 Proof) oder Methanol

-

Rundkolben, Magnetrührer, Eisbad

-

Filtrationsapparatur (z. B. Büchnertrichter und Saugflasche)

-

Rotationsverdampfer

Verfahren:

-

Auflösen: Wiegen Sie Ihre rohe Probe in einem Rundkolben ab. Fügen Sie unter Rühren die minimale Menge an deionisiertem Wasser bei Raumtemperatur hinzu, die erforderlich ist, um den Feststoff vollständig aufzulösen. Eine übermäßige Zugabe von Wasser verringert die Effizienz der Salzfällung.

-

Fällung: Stellen Sie den Kolben in ein Eisbad. Fügen Sie langsam unter kräftigem Rühren einen 10- bis 20-fachen Volumenüberschuss an eiskaltem Ethanol hinzu. Sie sollten die sofortige Bildung eines feinen weißen Niederschlags (der anorganischen Salze) beobachten.

-

Äquilibrierung: Rühren Sie die Suspension 30-60 Minuten lang im Eisbad weiter. Dies gewährleistet eine maximale Fällung der Salze.

-

Filtration: Filtrieren Sie die kalte Mischung schnell durch einen Büchnertrichter, um die ausgefällten Salze zu entfernen. Waschen Sie den zurückgehaltenen Salzkuchen mit einer kleinen Menge kaltem Ethanol, um eventuell anhaftendes Produkt zurückzugewinnen. Fangen Sie das Filtrat und die Waschflüssigkeit auf.

-

Isolierung: Überführen Sie das klare Filtrat in einen sauberen, tarierten Rundkolben. Entfernen Sie die Lösungsmittel (Wasser und Ethanol) unter reduziertem Druck mit einem Rotationsverdampfer.

-

Trocknung: Trocknen Sie das resultierende gereinigte Produkt (typischerweise ein weißer bis cremefarbener Feststoff) im Hochvakuum, um restliche Lösungsmittel zu entfernen.

-

Analyse: Bestätigen Sie die Reinheit mittels ¹H-NMR (um die Abwesenheit von organischen Verunreinigungen zu überprüfen) und Ionenchromatographie oder Leitfähigkeitsmessung, um den verbleibenden Salzgehalt zu quantifizieren.

Protokoll 2: Reinigung durch Kationenaustauschchromatographie

Diese Methode ist der Goldstandard zur Erzielung einer außergewöhnlich hohen Reinheit, die für anspruchsvolle Anwendungen wie die Kinetikstudien oder die Synthese nach GMP-Richtlinien erforderlich ist.

Materialien:

-

Stark saures Kationenaustauscherharz (z. B. Dowex® 50WX8, H⁺-Form)

-

Chromatographiesäule

-

Deionisiertes Wasser

-

pH-Meter oder pH-Papier

-

Fraktionssammler (optional)

-

Lyophilisator (Gefriertrockner) oder Rotationsverdampfer

Verfahren:

-

Harzvorbereitung: Schlämmen Sie das Kationenaustauscherharz in deionisiertem Wasser auf und packen Sie eine Chromatographiesäule auf die gewünschte Betthöhe. Lassen Sie das Harzbett niemals trockenlaufen.

-

Äquilibrierung: Waschen Sie das gepackte Harz mit 5-10 Säulenvolumina deionisiertem Wasser, bis der pH-Wert des Eluats neutral ist (~pH 6-7).

-

Probenvorbereitung: Lösen Sie Ihre rohe, salzhaltige Sulfonsäure in einer kleinen Menge deionisiertem Wasser auf (z. B. 5-10 % des Säulenvolumens).

-

Probenaufgabe: Lassen Sie das Wasser vorsichtig bis knapp über die Oberseite des Harzbetts ab und tragen Sie dann Ihre Probelösung langsam auf die Säule auf.

-

Elution: Eluieren Sie die Säule mit deionisiertem Wasser. Die 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure wird als freie Säure nicht an das Harz binden und mit der Lösungsmittelfront eluieren. Die anorganischen Kationen (Na⁺) werden gegen H⁺-Ionen am Harz ausgetauscht und verbleiben auf der Säule.

-

Fraktionssammlung: Beginnen Sie mit dem Sammeln von Fraktionen, sobald die Probe aufgetragen wurde. Überwachen Sie den pH-Wert der Fraktionen; die produktenthaltenden Fraktionen werden sauer sein. Alternativ können Sie die Fraktionen mittels UV-aktiver Dünnschichtchromatographie (TLC) analysieren, falls die Verbindung sichtbar ist.

-

Isolierung: Vereinen Sie die reinen, produktenthaltenden Fraktionen. Da das Produkt nun in Wasser gelöst ist, ist die Gefriertrocknung (Lyophilisierung) die ideale Methode, um das Wasser zu entfernen und einen flockigen, reinen Feststoff zu erhalten. Alternativ kann das Wasser vorsichtig mit einem Rotationsverdampfer entfernt werden, wobei eine Überhitzung zu vermeiden ist.

-

Harzregeneration: Nach dem Gebrauch muss das Harz regeneriert werden, indem es mit einer starken Säure (z. B. 1-2 M HCl) gewaschen wird, um die gebundenen Na⁺-Ionen zu entfernen, gefolgt von einem gründlichen Spülen mit deionisiertem Wasser bis zur Neutralität.

Teil 4: Anleitung zur Fehlerbehebung

Begegnen Sie einem Problem während Ihrer Reinigung? Diese Anleitung hilft Ihnen, die Ursache zu identifizieren und eine Lösung zu finden.

| Problem | Mögliche Ursache(n) | Empfohlene Lösung(en) |

| Geringe Ausbeute nach Anti-Lösungsmittel-Fällung | 1. Zu viel Wasser wurde im ersten Schritt verwendet, was die Löslichkeit des Salzes im Ethanol-Gemisch erhöht. 2. Das Produkt ist teilweise im Wasser/Ethanol-Gemisch löslich. 3. Unvollständige Fällung des Salzes. | 1. Wiederholen Sie den Vorgang mit weniger Wasser. 2. Kühlen Sie die Suspension länger im Eisbad. Konzentrieren Sie das Filtrat (Mutterlauge) teilweise ein, um eine zweite Produktcharge zu gewinnen. 3. Erhöhen Sie das Volumen des verwendeten Anti-Lösungsmittels (Ethanol). |

| Produkt "ölt aus" anstatt zu kristallisieren | 1. Das Produkt ist hygroskopisch und hat möglicherweise Wasser absorbiert. 2. Restliche Verunreinigungen hemmen die Kristallisation. | 1. Stellen Sie sicher, dass das Produkt nach der Isolierung vollständig trocken ist (Hochvakuum). 2. Versuchen Sie, die konzentrierte Lösung mit einem reinen Kristall zu "impfen". 3. Wenn das Problem weiterhin besteht, ist die Ionenaustauschchromatographie die bessere Methode. |

| Hoher Salzgehalt verbleibt nach der Reinigung | 1. Unzureichendes Volumen an Anti-Lösungsmittel. 2. Der ausgefällte Salzkuchen wurde nicht gewaschen und hat produktreiches Filtrat eingeschlossen. 3. Bei IEX: Überladung der Säule mit zu viel Salz. | 1. Erhöhen Sie das Verhältnis von Anti-Lösungsmittel zu Wasser auf mindestens 15:1 oder 20:1. 2. Waschen Sie den gefilterten Salzkuchen mit einer kleinen Menge reinem, kaltem Anti-Lösungsmittel. 3. Verringern Sie die Probenmenge oder erhöhen Sie die Größe der IEX-Säule. |

| Produkt ist nach der Entsalzung immer noch unrein | Die Verunreinigungen sind organische Nebenprodukte aus der Synthese, keine anorganischen Salze. | Die hier beschriebenen Methoden sind spezifisch für die Salz-Entfernung. Eine zweite Reinigungsmethode, wie z. B. Umkehrphasenchromatographie oder eine traditionelle Umkristallisation aus einem geeigneten organischen Lösungsmittelsystem, kann erforderlich sein.[6][17] |

Referenzen

-

MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

Sciencemadness Wiki. Sodium chloride. [Link]

-

Interchim. Sodium Sulfate. [Link]

-

Wikipedia. Sodium sulfate. [Link]

-

Wikipedia. Sodium chloride. [Link]

-

ResearchGate. How to purify a sulfonated porphyrins or the other organic compounds?. [Link]

-

Google Patents. Purification of sulfonic acids - US3496224A.

-

Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]

-

Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

-

PubMed. Dialysis and concentration of protein solutions. [Link]

-

Reddit. Question on purifying aryl Sulfonic acids : r/Chempros. [Link]

-

Reddit. Removing NaCl from sulfonate salt : r/Chempros. [Link]

-

Google Patents. Method for the purification of aryl sulfonic acids and salts - US20020022743A1.

-

Sciencemadness Discussion Board. Sodium Sulfate extraction. [Link]

-

Springer. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Sodium Sulfate extraction - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. reddit.com [reddit.com]

- 7. bio-rad.com [bio-rad.com]

- 8. harvardapparatus.com [harvardapparatus.com]

- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]

- 10. タンパク質透析、脱塩、および濃縮 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sodium chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. Sodium chloride - Wikipedia [en.wikipedia.org]

- 14. interchim.fr [interchim.fr]

- 15. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 16. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 17. reddit.com [reddit.com]

Technical Support Center: Enhancing the Retention of Polar Sulfonic Acids in Reverse-Phase HPLC

Welcome to the technical support center for the analysis of polar sulfonic acids by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the retention and separation of these highly polar analytes. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: Why do my polar sulfonic acids show poor or no retention on a standard C18 column?

A1: Standard C18 columns are the workhorses of reversed-phase chromatography, designed to retain nonpolar compounds through hydrophobic interactions between the analyte and the stationary phase.[1][2] Polar sulfonic acids, however, are highly polar and often exist in an ionized state, making them very soluble in the polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[1][3] This high polarity and solubility in the mobile phase lead to weak interactions with the nonpolar C18 stationary phase, resulting in little to no retention, with the analytes often eluting at or near the void volume.[4][5]

The key factors contributing to the poor retention of sulfonic acids in RP-HPLC are:

-

High Polarity: The sulfonate group (-SO₃H) is highly polar, making the overall molecule very water-soluble.[1]

-

Ionization: Sulfonic acids are strong acids, meaning they are fully ionized (deprotonated) over a wide pH range, carrying a negative charge.[6] This charge further increases their affinity for the polar mobile phase and can lead to electrostatic repulsion from the residual silanol groups on the silica-based stationary phase, which can also be deprotonated and carry a negative charge.[7][8]

To overcome these challenges, specialized chromatographic techniques are required to enhance the interaction between the sulfonic acids and the stationary phase. These techniques, which we will explore in detail in this guide, include Ion-Pair Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

Troubleshooting Guide: Strategies for Improving Sulfonic Acid Retention

This section provides detailed troubleshooting guides for the most effective techniques to improve the retention of polar sulfonic acids in HPLC.

Ion-Pair Chromatography (IPC) for Enhanced Retention

Q2: How can I use ion-pair chromatography to improve the retention of my sulfonic acids?

A2: Ion-pair chromatography (IPC) is a powerful technique used in reversed-phase HPLC to enhance the retention of charged analytes like sulfonic acids.[9][10] It involves adding an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte.[11] For anionic sulfonic acids, a cationic ion-pairing reagent, such as a quaternary amine, is used.

The mechanism of IPC can be described by two main models:

-

Ion-Pair Formation in the Mobile Phase: The cationic ion-pairing reagent and the anionic sulfonic acid form a neutral ion-pair in the mobile phase. This neutral complex is more hydrophobic and can be retained by the nonpolar C18 stationary phase through reversed-phase mechanisms.[10][12]

-

Dynamic Modification of the Stationary Phase: The hydrophobic tail of the ion-pairing reagent adsorbs onto the nonpolar stationary phase, creating a dynamic ion-exchange surface. The charged head of the ion-pairing reagent is oriented towards the mobile phase, allowing for the retention of the oppositely charged sulfonic acid through ion-exchange interactions.[9][12]

Regardless of the exact mechanism, the net effect is a significant increase in the retention of the sulfonic acid on the reversed-phase column.

Diagram: Mechanism of Ion-Pair Chromatography

Caption: Mechanism of Ion-Pair Chromatography (IPC).

Experimental Protocol: Ion-Pair Chromatography for Sulfonic Acids

Objective: To develop a robust IPC method for the retention and separation of polar sulfonic acids.

Materials:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Standard C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)

-

HPLC-grade water, acetonitrile, and/or methanol

-

Cationic ion-pairing reagent (e.g., tetrabutylammonium (TBA) hydroxide or sulfate)[11]

-

Acid for pH adjustment (e.g., formic acid, acetic acid)

-

Buffer (e.g., ammonium acetate, ammonium formate)

Step-by-Step Methodology:

-

Column Selection: Start with a standard, high-quality C18 column.

-

Mobile Phase Preparation:

-

Prepare the aqueous component of the mobile phase by dissolving the chosen ion-pairing reagent and buffer in HPLC-grade water. A typical starting concentration for the ion-pairing reagent is 5-20 mM.[13]

-

Adjust the pH of the aqueous phase to a value where the sulfonic acid is fully ionized (typically pH 2.5-7.5).[6][14]

-

Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulates.

-

The organic mobile phase is typically acetonitrile or methanol.

-

-

Column Equilibration:

-

Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period (at least 30-60 minutes or until a stable baseline is achieved).[2] This is a critical step to ensure reproducible retention times.

-

-

Initial Gradient Run:

-

Start with a shallow gradient to screen for the optimal elution conditions. For example, a linear gradient from 5% to 50% organic solvent over 20 minutes.

-

Inject a standard solution of the sulfonic acid(s).

-

-

Method Optimization:

-

Ion-Pairing Reagent Concentration: If retention is insufficient, increase the concentration of the ion-pairing reagent. If retention is too strong, decrease the concentration.[10]

-

Organic Modifier: Adjust the gradient slope and the type of organic solvent (acetonitrile vs. methanol) to optimize selectivity and resolution.[3]

-

pH: While sulfonic acids are strong acids, slight adjustments in pH can sometimes improve peak shape.[14]

-

Troubleshooting Common IPC Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | Insufficient column equilibration; secondary interactions with residual silanols; inappropriate mobile phase pH.[15] | Increase column equilibration time; use a base-deactivated column; adjust mobile phase pH.[16] |

| Irreproducible Retention Times | Incomplete column equilibration; temperature fluctuations; mobile phase composition variability.[17] | Ensure thorough column equilibration before each run; use a column oven for temperature control; prepare fresh mobile phase daily.[17] |

| Baseline Drift or Noise | Impure ion-pairing reagent; precipitation of the ion-pairing reagent; detector incompatibility. | Use high-purity ion-pairing reagents; ensure the mobile phase is well-mixed and filtered; consult detector manual for compatibility. |

| MS Incompatibility | Non-volatile ion-pairing reagents can suppress the MS signal and contaminate the source.[2][13] | Use volatile ion-pairing reagents like triethylamine (TEA) or difluoroacetic acid (DFA) if MS detection is required. |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q3: Is HILIC a suitable alternative for analyzing polar sulfonic acids, and how does it work?

A3: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase HPLC for the analysis of highly polar compounds like sulfonic acids.[1][18][19] In contrast to RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[20]

The retention mechanism in HILIC is based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[21] The more polar the analyte, the more it will partition into the aqueous layer, and the stronger its retention will be.[2] This is essentially the opposite of reversed-phase chromatography, where polar compounds are weakly retained.

Diagram: HILIC Troubleshooting Workflow

Caption: HILIC Method Development Workflow.

Experimental Protocol: HILIC for Sulfonic Acids

Objective: To develop a HILIC method for the retention and separation of polar sulfonic acids.

Materials:

-

HPLC system

-

HILIC column (e.g., bare silica, amide-bonded, or zwitterionic phase)[2][20]

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Volatile buffer (e.g., ammonium formate, ammonium acetate)

Step-by-Step Methodology:

-

Column Selection: Choose a HILIC column based on the specific properties of your sulfonic acids. Zwitterionic columns are often a good starting point as they can provide unique selectivity.[18][20]

-

Mobile Phase Preparation:

-

The organic mobile phase (Solvent A) is typically acetonitrile.

-

The aqueous mobile phase (Solvent B) is water with a dissolved buffer (e.g., 10-20 mM ammonium formate).

-

Ensure the sample is dissolved in a solvent that is compatible with the mobile phase, preferably with a high organic content to avoid peak distortion.[22]

-

-

Initial Gradient Run:

-

Start with a high percentage of organic solvent (e.g., 95% ACN) and run a gradient to a lower percentage (e.g., 50% ACN) over 15-20 minutes. This is the reverse of a typical RP-HPLC gradient.[21]

-

-

Method Optimization:

-

Organic Content: The percentage of acetonitrile is the most critical parameter for adjusting retention in HILIC. Increasing the acetonitrile concentration will increase the retention of polar analytes.[21]

-

Buffer Concentration: Increasing the buffer concentration in the mobile phase can decrease retention due to the increased ionic strength, which can disrupt electrostatic interactions.

-

pH: The mobile phase pH can affect the ionization state of the stationary phase (for silica columns) and the analytes, thereby influencing selectivity.

-

Troubleshooting Common HILIC Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Poor Retention | Insufficient organic content in the mobile phase; sample solvent is too aqueous. | Increase the percentage of acetonitrile in the mobile phase; dissolve the sample in a solvent with a high organic content.[22] |

| Peak Splitting or Broadening | Sample solvent is too strong (too much water), causing breakthrough; column is not properly equilibrated. | Dissolve the sample in the initial mobile phase or a solvent with a higher organic content; increase column equilibration time. |

| Long Equilibration Times | The water layer on the stationary phase takes time to form and stabilize. | Allow for adequate equilibration time between runs, especially after a gradient. |

Mixed-Mode Chromatography (MMC)

Q4: What is mixed-mode chromatography, and how can it benefit the analysis of polar sulfonic acids?

A4: Mixed-mode chromatography (MMC) is a powerful liquid chromatography technique that utilizes a stationary phase designed to exhibit more than one type of interaction with the analytes.[19][23] For the analysis of polar sulfonic acids, a common type of mixed-mode column combines reversed-phase (hydrophobic) and anion-exchange (electrostatic) functionalities.[1][24]

This dual-retention mechanism offers several advantages:

-

Enhanced Retention: The anion-exchange functionality provides a strong retention mechanism for the negatively charged sulfonic acids, while the reversed-phase character retains any nonpolar components of the sample.[7][23]

-

Unique Selectivity: By adjusting mobile phase parameters such as pH, ionic strength, and organic modifier content, you can manipulate both retention mechanisms to achieve unique selectivity that may not be possible with a single-mode column.[23][24]

-

No Need for Ion-Pairing Reagents: MMC can provide excellent retention of ionic compounds without the need for ion-pairing reagents, making it more compatible with MS detection and simplifying mobile phase preparation.[2][23][24]

Diagram: Mixed-Mode Chromatography Retention Mechanism

Caption: Dual retention mechanism in Mixed-Mode Chromatography.

Protocol for Using Mixed-Mode Chromatography

-

Column Selection: Choose a mixed-mode column with both reversed-phase and anion-exchange functionalities. The specific chemistry of the stationary phase will influence selectivity.

-

Mobile Phase Optimization:

-

Organic Modifier: The percentage of organic solvent (e.g., acetonitrile, methanol) will control the reversed-phase retention.

-